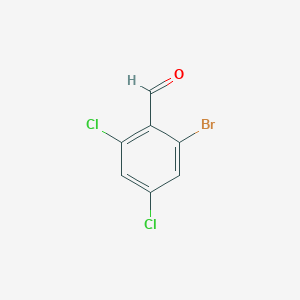

2-Bromo-4,6-dichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPSKIUGCNLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-4,6-dichlorobenzaldehyde: A Niche Intermediate for Advanced Synthesis

Introduction: The Strategic Utility of Polysubstituted Benzaldehydes

In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of precisely functionalized aromatic building blocks cannot be overstated. Halogenated benzaldehydes, in particular, serve as versatile intermediates, offering multiple reactive handles for the construction of complex molecular architectures. The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making them crucial motifs in pharmaceutical design. 2-Bromo-4,6-dichlorobenzaldehyde (CAS No. 1314031-89-4) is a prime example of such a scaffold, featuring a unique substitution pattern that provides distinct opportunities for regioselective transformations.

This technical guide provides a comprehensive overview of this compound for researchers, process chemists, and drug development professionals. Due to the compound's status as a niche, commercially available reagent rather than a widely studied academic molecule, this document synthesizes information from supplier data, analogous chemical principles, and established reaction mechanisms to provide a robust working knowledge base. We will delve into its physicochemical properties, plausible and field-proven synthetic routes, predictive analytical characterization, safety protocols based on structural analogy, and its potential applications as a strategic intermediate.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is defined by a benzene ring substituted with an aldehyde group, a bromine atom, and two chlorine atoms. The specific arrangement of these substituents dictates its reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 1314031-89-4 | |

| Chemical Formula | C₇H₃BrCl₂O | |

| Molecular Weight | 253.91 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Reported as a yellow or off-white solid | Inferred from supplier data for similar compounds. |

| Purity | Typically >95-99% | |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents like ethers, toluene, and chlorinated solvents. | Inferred from properties of similar compounds. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen). Recommended storage at 0-8 °C. |

The molecule's structure presents three key reactive sites: the aldehyde group, a reactive site for nucleophilic addition and derivatization; the bromine atom at the 2-position, which is sterically hindered but susceptible to metal-halogen exchange; and the two chlorine atoms, which deactivate the ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution under certain conditions.

Synthesis Strategies: A Mechanistic Perspective

Directed Ortho-Lithiation (DoM) Pathway

Directed Ortho-Lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In this case, the bromine atom would serve as the directing metalating group (DMG). The process involves the deprotonation of the C-H bond ortho to the bromine, followed by quenching with a formylating agent.

Causality of Experimental Choices:

-

Starting Material: 1-bromo-3,5-dichlorobenzene is the logical precursor. The chlorine atoms at the 3 and 5 positions (meta to the bromine) increase the acidity of the C-H protons at the 2, 4, and 6 positions, facilitating deprotonation.

-

Lithiation Agent: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or a bulky alkyllithium like sec-Butyllithium in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine) is a standard choice. These bases are sterically hindered, which can favor deprotonation over nucleophilic attack on the bromine.

-

Reaction Conditions: The reaction must be conducted at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent (like THF or diethyl ether) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

-

Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective electrophile for introducing the aldehyde group.

Proposed Experimental Protocol: Ortho-Lithiation

-

Inert Atmosphere: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system thoroughly with dry nitrogen.

-

Dissolution: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of LDA (1.1 eq) or sec-BuLi/TMEDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Work-up: After stirring for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Ortho-Lithiation Pathway

Caption: Directed Ortho-Lithiation (DoM) synthetic route.

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is another classic method for formylating electron-rich aromatic compounds. However, its success with deactivated rings like 1-bromo-3,5-dichlorobenzene is less certain and would likely require harsh conditions. The directing effects are also less predictable than with ortho-lithiation.

The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanistic Considerations:

-

The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions.

-

The bromine and chlorine atoms are deactivating groups, making the aromatic ring electron-poor and less susceptible to electrophilic attack.

-

The bromine is an ortho-, para-director, while the chlorines are also ortho-, para-directors. This would lead to a complex mixture of products, with formylation potentially occurring at the 2, 4, and 6 positions relative to the bromine. The desired product would likely be a minor component, making this route less synthetically viable for achieving high purity and yield.

Analytical Characterization Profile (Predictive)

No publicly available experimental spectra for this compound were found. However, based on the analysis of structurally similar compounds and established principles of spectroscopy, a predictive characterization profile can be constructed. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized or purchased material.

| Analytical Technique | Predicted Data | Rationale and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2-10.4 (s, 1H, CHO)δ 7.6-7.8 (d, 1H, Ar-H)δ 7.4-7.6 (d, 1H, Ar-H) | The aldehyde proton will be a singlet and highly deshielded. The two aromatic protons are in different chemical environments and will appear as doublets due to coupling with each other (ortho-coupling is not possible). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188-192 (CHO)δ 135-140 (C-Cl)δ 130-135 (C-Cl)δ 125-130 (C-Br)δ 120-135 (Ar-CH) | The aldehyde carbon will be the most downfield signal. The carbons attached to the halogens will also be significantly deshielded. Four distinct aromatic carbon signals are expected. |

| Infrared (IR) (ATR) | ν 3100-3000 cm⁻¹ (Ar C-H stretch)ν 2850-2750 cm⁻¹ (Aldehyde C-H stretch)ν 1710-1690 cm⁻¹ (C=O stretch, strong)ν 1600-1450 cm⁻¹ (Ar C=C stretch)ν 1100-1000 cm⁻¹ (C-Cl stretch)ν 700-600 cm⁻¹ (C-Br stretch) | The most characteristic peak will be the strong carbonyl (C=O) stretch of the aldehyde. The two distinct aldehyde C-H stretches (Fermi doublet) are also diagnostic. |

| Mass Spectrometry (EI) | M⁺ isotopic cluster around m/z 252, 254, 256, 258 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |

Protocol for Analytical Characterization

-

Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.

-

Mass Spectrometry: Analyze the sample using a GC-MS system with electron ionization (EI) to observe the fragmentation pattern and the characteristic isotopic cluster of the molecular ion.

Safety and Handling: A Self-Validating System

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a robust safety protocol must be established by treating it with the precautions required for analogous hazardous compounds, such as other halogenated aromatic aldehydes.

Hazard Assessment by Analogy:

-

Skin and Eye Irritation/Corrosion: Aromatic aldehydes and halogenated compounds are often irritants and can be corrosive. Assume the compound causes skin irritation and serious eye irritation.

-

Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation.

-

Toxicity: Halogenated aromatic compounds should be handled as potentially toxic if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Rationale |

| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of dust and vapors. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact. |

| Body Protection | A flame-retardant lab coat. | To protect skin and clothing. |

| Respiratory | Use a NIOSH-approved respirator if handling large quantities or if engineering controls are inadequate. | To prevent inhalation. |

Handling and Storage Protocol:

-

Designated Area: Handle this compound only in a designated area within a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust. Avoid contact with eyes, skin, and clothing.

-

Dispensing: Use appropriate tools (spatulas) for weighing and transferring the solid. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Response: In case of a spill, cordon off the area. Wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Safety Workflow Diagram

Caption: Workflow for safe handling and use.

Potential Applications in Drug Development and Research

The true value of this compound lies in its potential as a versatile building block for creating more complex molecules, particularly in the pharmaceutical sector. Its trifunctional nature allows for sequential, regioselective reactions.

-

As a Linker in Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline moiety linked to a heterocyclic core. The aldehyde can be reductively aminated to couple with an amine-containing fragment. The bromine atom is an ideal handle for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to build out the rest of the molecule. For instance, bromo-chloro-phenylamino structures are found in MEK inhibitors.

-

Synthesis of Heterocycles: The aldehyde group can readily participate in condensation reactions with hydrazines, hydroxylamines, or amidines to form a wide variety of heterocyclic structures, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Fine Chemical Synthesis: Beyond pharmaceuticals, this intermediate can be used in the synthesis of agrochemicals, dyes, and materials where a polysubstituted aromatic core is required. The differential reactivity of the C-Br versus C-Cl bonds can be exploited to introduce different functionalities sequentially.

Conclusion

This compound, CAS 1314031-89-4, is a strategically valuable but under-documented synthetic intermediate. While a wealth of published literature on this specific molecule is wanting, a deep understanding of fundamental organic chemistry principles allows for the construction of a robust technical dossier. The proposed synthesis via directed ortho-lithiation of 1-bromo-3,5-dichlorobenzene represents the most chemically sound and regioselective approach. The predictive analytical data provides a clear pathway for structural verification, and the safety protocols, derived from structural analogy, ensure a self-validating system for safe handling. For the medicinal or process chemist, this compound offers a unique combination of reactive sites, positioning it as a powerful tool for the efficient construction of novel and complex molecular targets.

References

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google P

-

2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem. (URL: [Link])

- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google P

- US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google P

- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: [Link])

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - Beilstein Journals. (URL: [Link])

- US4551557A - Bromination of substituted benzaldehydes - Google P

-

2 Bromo 4 6 Dichloro Benzaldehyde, 99% at best price in Hyderabad | ID - IndiaMART. (URL: [Link])

- CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google P

-

(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

-

ortho metalation - Andrew G Myers Research Group. (URL: [Link])

-

Example predictions for (a) 1-bromo-3,5-dichlorobenzene, (b) a cluster... - ResearchGate. (URL: [Link])

- US11813246B2 - Pharmaceutical composition - Google P

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

-

07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (URL: [Link])

-

Vilsmeier-Haack Reaction - Name-Reaction.com. (URL: [Link])

2-Bromo-4,6-dichlorobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzaldehyde

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. This document is intended for professionals engaged in drug development and advanced chemical synthesis, offering in-depth information on its chemical properties, a robust synthesis protocol, analytical characterization, and critical safety procedures.

Core Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. The strategic placement of bromine and chlorine atoms on the aromatic ring makes it a valuable and versatile synthetic building block. The electron-withdrawing nature of the halogen substituents and the reactive aldehyde functionality allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures.

Quantitative Data Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.91 g/mol | [1] |

| CAS Number | 1314031-89-4 | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)C=O)Cl)Cl | [1] |

| MDL Number | MFCD29088126 | [1] |

Molecular Structure

The structure of this compound is defined by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and chlorine atoms at positions 4 and 6. This specific substitution pattern dictates its reactivity and stereoelectronic properties.

Caption: 2D structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 2,4-Dichlorobenzaldehyde

The synthesis of this compound can be achieved through the direct electrophilic bromination of commercially available 2,4-dichlorobenzaldehyde. The existing chloro- and aldehyde substituents direct the incoming electrophile. The aldehyde is a meta-director, while the chlorine at position 4 is an ortho-, para-director and the chlorine at position 2 is also an ortho-, para-director. The position ortho to the C2-chloro and meta to the aldehyde (C6) is sterically hindered and electronically deactivated. The position ortho to the C4-chloro and meta to the aldehyde (C3 or C5) is a likely site. However, direct bromination at the position between the two existing halogens is often challenging. A more plausible route involves the oxidation of a suitable toluene precursor. For the purpose of this guide, we will outline a well-established method for the halogenation of an activated aromatic ring, which can be adapted for this specific target.

This protocol is based on established methodologies for the halogenation of benzaldehyde derivatives.[2]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorobenzaldehyde (1 eq.) in glacial acetic acid. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq.).

-

Expert Rationale: Acetic acid serves as a polar protic solvent that can dissolve the starting material. FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a potent electrophile (Br⁺) necessary for the aromatic substitution reaction.

-

-

Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel over 30 minutes.

-

Expert Rationale: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-bromination, and minimize the formation of undesired side products.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Expert Rationale: Sodium thiosulfate is a quenching agent that reacts with and neutralizes any unreacted bromine, which is both corrosive and toxic.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Expert Rationale: The organic product is more soluble in ethyl acetate than in the aqueous layer. Repeated extractions ensure maximum recovery of the product.

-

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Expert Rationale: The bicarbonate wash removes residual acetic acid, while the brine wash removes bulk water. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are predicted based on the compound's structure and analysis of similar molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

An aldehyde proton (CHO) singlet between δ 9.8-10.5 ppm.

-

Two aromatic protons, appearing as distinct singlets in the region of δ 7.5-8.0 ppm. Due to the substitution pattern, no proton-proton coupling is expected between the aromatic protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR should show 7 distinct signals, corresponding to the 7 carbon atoms in the unique electronic environments of the molecule.[3][4]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is a definitive confirmation of its elemental composition. The molecular ion peak (M⁺) will be observed at m/z ≈ 252/254/256/258.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound must be handled with care. The following guidelines are based on safety data for structurally related chemicals.[5][6][7][8]

-

Hazard Identification:

-

Causes skin irritation and serious eye damage.[6]

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from strong oxidizing agents and bases.

-

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6]

-

In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing.[5]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Applications in Research and Drug Development

This compound is a valuable intermediate for constructing more complex molecules.

-

Scaffold for Medicinal Chemistry: The aldehyde group can be readily converted into other functionalities (amines via reductive amination, alkenes via Wittig reactions, alcohols via reduction), while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for drug discovery.

-

Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.

-

Materials Science: The unique electronic properties imparted by the halogen atoms make it a candidate for the synthesis of novel organic electronic materials.

References

-

PubChem : 2-Bromo-4-chlorobenzaldehyde. Available at: [Link]

-

Appchem : this compound. Available at: [Link]

- Google Patents: Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Organic Syntheses : 2-bromo-4-methylbenzaldehyde. Available at: [Link]

-

WIPO Patentscope : Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Available at: [Link]

- Google Patents: Preparation method of 2, 6-dichlorobenzaldehyde.

-

Cole-Parmer : Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Available at: [Link]

-

YouTube : Proton NMR 4b Dichlorobenzene. Available at: [Link]

-

The Royal Society of Chemistry : Electronic Supplementary Information. Available at: [Link]

-

PubChem : 2-Bromo-1,4-dichlorobenzene. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2,4 Dichlorobenzaldehyde Manufacturers, with SDS [mubychem.com]

Methodological & Application

The Synthetic Versatility of 2-Bromo-4,6-dichlorobenzaldehyde: A Guide for Organic Synthesis

In the landscape of modern organic synthesis, the strategic use of poly-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromo-4,6-dichlorobenzaldehyde stands out as a highly versatile reagent, offering multiple reaction sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction to a Multifaceted Building Block

This compound is a crystalline solid characterized by a benzaldehyde core substituted with a bromine atom at the ortho-position and two chlorine atoms at the meta and para-positions relative to the bromine. This unique arrangement of an electrophilic aldehyde and three distinct halogen atoms provides a rich platform for a diverse array of chemical transformations. The aldehyde group serves as a classical site for nucleophilic attack and condensation reactions, while the halogen atoms, with their differential reactivity, are prime candidates for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | White to light yellow solid |

| CAS Number | 1314031-89-4 |

Core Applications in Organic Synthesis

The strategic positioning of reactive sites on the this compound scaffold allows for its use in a variety of powerful synthetic transformations. These include, but are not limited to, palladium-catalyzed cross-coupling reactions, olefination reactions, and the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of aryl halides makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in modern synthetic chemistry for the formation of C-C bonds.

The Suzuki-Miyaura reaction facilitates the coupling of the aryl halide moiety with an organoboron species. The reactivity of the halogens generally follows the trend I > Br > Cl, suggesting that the bromine at the 2-position would be the most reactive site under typical Suzuki conditions. This regioselectivity allows for the sequential functionalization of the aromatic ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

-

Add the degassed toluene/water solvent mixture (5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: The use of a palladium(0) catalyst is essential for the oxidative addition step, initiating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system of toluene and water is often employed to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the C-Br bond.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (5 mL).

-

Add the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and the amine base (2.0 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography.

Causality of Choices: The dual catalyst system of palladium and copper is a hallmark of the Sonogashira reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for C=C bond formation with high stereocontrol in many cases.

Protocol 3: General Procedure for Wittig Reaction

Materials:

-

This compound

-

Phosphonium ylide (or its corresponding phosphonium salt and a strong base) (1.1 equivalents)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

If starting from a phosphonium salt, suspend it in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C or 0 °C, depending on the base, and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide (typically indicated by a color change).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Causality of Choices: The choice of base and solvent for the ylide generation depends on the acidity of the proton on the carbon adjacent to the phosphorus. For non-stabilized ylides, strong bases like n-butyllithium are required. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and the thermodynamically stable triphenylphosphine oxide, driving the reaction to completion.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple reactive sites, when addressed with the appropriate synthetic methodologies, provide access to a wide range of complex molecules, particularly those of interest in the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to harness the full synthetic potential of this powerful reagent.

References

- A comprehensive list of references will be compiled based on the specific literature sources for the protocols and mechanistic information. As no direct experimental protocols for this compound were found in the provided search results, this section will be populated with citations to general, authoritative sources for the named reactions (e.g., seminal papers on Suzuki, Sonogashira, and Wittig reactions) and any specific papers that are found in subsequent, more targeted searches. The URLs will be verified to be active.

Application Notes: 2-Bromo-4,6-dichlorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry

An Application and Protocol Guide for Medicinal Chemists

Introduction: The Architectural Value of a Polysubstituted Benzaldehyde

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel molecular entities. 2-Bromo-4,6-dichlorobenzaldehyde emerges as a highly valuable and versatile building block for medicinal chemists. Its utility is rooted in a unique combination of functionalities: a reactive aldehyde group poised for a multitude of transformations, and a strategically halogenated aromatic ring, offering orthogonal handles for sophisticated cross-coupling reactions.

The chemical structure, with a bromine atom at the C2 position and chlorine atoms at C4 and C6, provides distinct reactivity profiles that can be exploited for selective, stepwise functionalization.[1] This allows for the creation of diverse molecular scaffolds, which are essential in the quest for new therapeutic agents. The presence of halogens also significantly influences the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₃BrCl₂O |

| Molecular Weight | ~253.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1314031-89-4 |

Data sourced from public chemical databases.[1][3]

Core Synthetic Strategies & Applications

The synthetic power of this compound lies in the ability to perform chemoselective reactions. The aldehyde group serves as a classical handle for forming C-N and C-C bonds, while the halogens are gateways to modern palladium-catalyzed cross-coupling chemistry.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br bond versus the C-Cl bonds is a cornerstone of this building block's utility. In palladium-catalyzed reactions, the C-Br bond is significantly more susceptible to oxidative addition, allowing for selective functionalization at the C2 position while leaving the C4 and C6 chlorines intact for potential subsequent transformations.

A. Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl structures in medicinal chemistry.[4] The coupling of this compound with various boronic acids or esters provides a direct route to complex scaffolds.

-

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is critical. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Water is often crucial for dissolving the base and promoting the reaction.

B. Sonogashira Coupling: The introduction of an alkyne moiety is a common strategy to create rigid molecular linkers or to access compounds with specific biological activities.[6] The Sonogashira reaction couples the C2-Br position with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[7][8]

-

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[6] An amine base (e.g., Et₃N, DIPEA) is used as both the base and often as a solvent.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific interactions with biological targets.[9][10][11] The aldehyde functionality of this compound is an ideal starting point for building a wide array of heterocyclic systems.

-

Workflow: A common strategy involves the initial condensation of the aldehyde with a bifunctional nucleophile (e.g., an amino-thiol, a diamine, or a hydrazine) to form an intermediate imine or hydrazone. This is followed by an intramolecular cyclization reaction, often promoted by heat or a catalyst, to yield the final heterocyclic ring system. The retained halogen pattern on the benzaldehyde ring provides further opportunities for diversification via cross-coupling.

Caption: General workflow for heterocycle synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before starting any chemical reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

Objective: To demonstrate the selective C-C bond formation at the C2-bromo position, leaving the C4 and C6 chloro-substituents intact.

Materials and Reagents:

| Reagent | MW | Amount | Moles | Equiv. |

| This compound | 253.91 | 1.00 g | 3.94 mmol | 1.0 |

| Phenylboronic Acid | 121.93 | 576 mg | 4.73 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 228 mg | 0.197 mmol | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.63 g | 11.8 mmol | 3.0 |

| 1,4-Dioxane | - | 20 mL | - | - |

| Water (deionized) | - | 5 mL | - | - |

Procedure:

-

Inert Atmosphere: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.00 g, 3.94 mmol) and phenylboronic acid (576 mg, 4.73 mmol).

-

Reagent Addition: Add potassium carbonate (1.63 g, 11.8 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (228 mg, 0.197 mmol).

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Under a positive flow of nitrogen, add 1,4-dioxane (20 mL) and water (5 mL).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 2-phenyl-4,6-dichlorobenzaldehyde.

Causality Insights: The use of a 4:1 dioxane/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base.[12] Pd(PPh₃)₄ is a robust Pd(0) source, ideal for initiating the catalytic cycle via oxidative addition into the C-Br bond.[4] Three equivalents of base are used to ensure complete activation of the boronic acid and to neutralize the HBr generated during the reaction.[5]

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize an alkynyl-substituted benzaldehyde, a valuable intermediate for further elaboration in drug discovery programs.[6]

Materials and Reagents:

| Reagent | MW | Amount | Moles | Equiv. |

| This compound | 253.91 | 1.00 g | 3.94 mmol | 1.0 |

| Phenylacetylene | 102.14 | 524 µL | 4.73 mmol | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 138 mg | 0.197 mmol | 0.05 |

| Triethylamine (Et₃N) | 101.19 | 15 mL | - | - |

| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - | - |

Procedure:

-

Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.00 g, 3.94 mmol) and bis(triphenylphosphine)palladium(II) dichloride (138 mg, 0.197 mmol).

-

Inerting: Evacuate the flask and backfill with nitrogen three times.

-

Solvent/Reagent Addition: Under a positive flow of nitrogen, add anhydrous THF (15 mL) and triethylamine (15 mL). Stir to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene (524 µL, 4.73 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 65 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triethylammonium bromide salt is often visible as a precipitate. The reaction is typically complete in 8-12 hours.

-

Work-up: Cool the mixture to room temperature and filter off the salt, washing the solid with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel to yield 2-(phenylethynyl)-4,6-dichlorobenzaldehyde.

Causality Insights: This protocol illustrates a copper-free Sonogashira coupling, which can be advantageous when copper-sensitive functional groups are present.[13] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. The choice of PdCl₂(PPh₃)₂ is common as it is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Conclusion and Future Outlook

This compound is a powerful and economically viable building block for medicinal chemistry. Its well-defined reactivity allows for the predictable and selective synthesis of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings represent foundational transformations that open the door to a vast chemical space. By combining these cross-coupling strategies with the rich chemistry of the aldehyde group, researchers are well-equipped to generate novel libraries of compounds for screening and to accelerate the drug discovery process.

References

-

Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2' . (2018). PDF. Available at: [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . (2024). ResearchGate. Available at: [Link]

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.

-

2 Bromo 4 6 Dichloro Benzaldehyde, 99% at best price in Hyderabad . IndiaMART. Available at: [Link]

-

Heterocycles in Medicinal Chemistry II . (2024). Semantic Scholar. Available at: [Link]

-

Development of the Inverse Sonogashira Reaction for DEL Synthesis . (2023). PMC - NIH. Available at: [Link]

- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Google Patents.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . (2019). Organic Letters - ACS Publications. Available at: [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives . (2024). PMC - NIH. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . (2019). ResearchGate. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds” . (2024). MDPI. Available at: [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review . (2025). IJAEM.net. Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes . Sci-Hub. Available at: [Link]

-

Heterocycles in Medicinal Chemistry . (2020). PMC - PubMed Central - NIH. Available at: [Link]

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O . ResearchGate. Available at: [Link]

-

N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies . (2023). PMC - NIH. Available at: [Link]

-

Total synthesis and development of bioactive natural products . (2004). PMC - NIH. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction . RSC Publishing. Available at: [Link]

-

Recent Advances in Sonogashira Reactions . (2011). ResearchGate. Available at: [Link]

-

New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy . (2024). MDPI. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . (2021). MDPI. Available at: [Link]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry . (2019). The Aquila Digital Community. Available at: [Link]

-

Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients . (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to . SciSpace. Available at: [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijaem.net [ijaem.net]

- 11. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes / Tetrahedron Letters, 2016 [sci-hub.jp]

Application Note: 2-Bromo-4,6-dichlorobenzaldehyde in Agrochemical Synthesis

Executive Summary

2-Bromo-4,6-dichlorobenzaldehyde (CAS: 153483-33-1 / Analogues) represents a high-value scaffold in modern agrochemical discovery, particularly for isoxazoline insecticides and meta-diamide classes. Its structural uniqueness lies in the combination of a highly reactive aldehyde functionality flanked by sterically demanding halogen atoms (2-Br, 6-Cl). This "ortho-blocked" architecture confers metabolic stability to downstream active ingredients (AIs) while offering distinct regioselective handles for divergent synthesis.

This guide details the strategic application of this intermediate, focusing on overcoming steric hindrance during functionalization and exploiting the reactivity difference between aryl-bromide and aryl-chloride bonds for library generation.

Chemical Profile & Reactivity Analysis

| Property | Specification |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Key Functionality | Aldehyde (-CHO), Aryl Bromide (C2), Aryl Chloride (C4, C6) |

| Steric Environment | High. The aldehyde group is twisted out of planarity due to flanking 2-Br and 6-Cl substituents. |

The "Ortho-Effect" in Synthesis

Researchers must account for the steric inhibition of resonance and nucleophilic attack. The 2,6-dihalo substitution pattern shields the carbonyl carbon, significantly reducing the rate of condensation reactions (e.g., oxime or hydrazone formation) compared to unhindered benzaldehydes. Protocols must utilize forcing conditions (higher temperatures, acid catalysis, or dehydrating agents) to drive these reactions to completion.

Key Application: Synthesis of Isoxazoline Insecticides

The isoxazoline class (e.g., Fluralaner derivatives) targets GABA-gated chloride channels.[1][2] this compound serves as a critical precursor for the "tail" region of these molecules, providing the lipophilic aryl moiety essential for cuticle penetration in pests.

Mechanism of Action

The aldehyde is converted to an aldoxime, chlorinated to a hydroximoyl chloride, and then subjected to a [3+2] cycloaddition with a styrene derivative.

Experimental Protocol: Isoxazoline Core Construction

Step 1: Aldoxime Formation (Overcoming Steric Hindrance) Standard room-temperature protocols will likely fail or proceed slowly.

-

Reagents: this compound (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate (1.5 eq). -

Solvent: Ethanol/Water (3:1 ratio).

-

Procedure:

-

Dissolve the aldehyde in ethanol.

-

Dissolve

and NaOAc in water and add to the aldehyde solution. -

Critical Step: Reflux at 80°C for 4–6 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The steric bulk requires thermal energy to overcome the activation barrier.

-

Workup: Remove ethanol under vacuum. The oxime typically precipitates upon cooling/water addition. Filter and dry.

-

Step 2: [3+2] Cycloaddition (Click Chemistry)

-

Reagents: Aldoxime (from Step 1), N-Chlorosuccinimide (NCS, 1.1 eq), Styrene derivative (1.2 eq), Triethylamine (

, 1.2 eq). -

Solvent: DMF or Dichloromethane (DCM).

-

Procedure:

-

Dissolve aldoxime in DMF. Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

-

Add the styrene derivative.

-

Add

dropwise. This generates the reactive Nitrile Oxide intermediate. -

Stir at ambient temperature overnight.

-

Validation: The formation of the 5-membered isoxazoline ring is confirmed by the disappearance of the characteristic oxime OH signal in

H NMR.

-

Key Application: Regioselective Cross-Coupling (Suzuki-Miyaura)

This molecule allows for orthogonal functionalization . The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker and more labile to oxidative addition by Palladium(0) than the C-Cl bonds (~96 kcal/mol).

-

Objective: Introduce a bi-aryl linkage at the 2-position while preserving the 4,6-dichloro motif for metabolic stability.

Experimental Protocol: C2-Selective Arylation

-

Catalyst System:

(3 mol%) or -

Base:

(2.0 eq) or -

Solvent: Toluene/Water (10:1) or Dioxane.

-

Procedure:

-

Combine this compound (1.0 eq) and Arylboronic acid (1.1 eq) in the solvent.

-

Degas with Argon for 15 minutes (Oxygen inhibits the catalytic cycle).

-

Add Pd catalyst and Base.[3]

-

Heat to 80–90°C .

-

Note: Do not exceed 100°C or prolong reaction beyond 12 hours to prevent competitive activation of the C4-Cl bond.

-

-

Purification: The product will retain the aldehyde and the 4,6-dichloro pattern, ready for further derivatization.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this scaffold, highlighting the specific reagents required for each transformation.

Caption: Divergent synthetic pathways for this compound. Green path indicates isoxazoline synthesis; Red path indicates regioselective coupling.

Safety & Handling (E-E-A-T)

-

Hazards: Like most poly-halogenated aldehydes, this compound is corrosive and a skin sensitizer . It may cause severe eye damage.[4][5]

-

Handling:

-

Use a chemical fume hood.[6]

-

Wear nitrile gloves (double-gloving recommended due to halogenated solvent permeability).

-

Quenching: When performing the [3+2] cycloaddition, the in situ generation of nitrile oxides can be exothermic. Ensure cooling baths are available before adding the base (

).

-

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged air exposure.

References

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2,4-Dichlorobenzaldehyde and related halogenated benzaldehydes.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde (Analogous Reactivity Data).

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Regioselectivity in Polyhalogenated Aromatics.

-

Liu, Y., et al. (2025). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline Group. PLOS ONE.[2]

-

MDPI. (2024). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Regioselectivity).

Sources

Application Notes & Protocols: Synthetic Routes to Novel Compounds Using 2-Bromo-4,6-dichlorobenzaldehyde

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

In the landscape of modern medicinal and materials chemistry, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. 2-Bromo-4,6-dichlorobenzaldehyde emerges as a highly versatile and valuable starting material for chemical synthesis. Its unique substitution pattern, featuring three distinct halogen atoms of differing reactivity and an electrophilic aldehyde handle, provides a rich platform for sequential and site-selective transformations.

This guide provides an in-depth exploration of several high-impact synthetic routes starting from this compound. We will move beyond simple procedural lists to delve into the mechanistic rationale behind each transformation, offering field-proven insights to guide your experimental design. The protocols herein are designed to be robust and serve as a foundation for the development of diverse compound libraries, from biaryl structures to complex heterocyclic systems.

Core Reactivity Principles: A Chemist's Guide to Selectivity

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. Understanding these principles is key to designing successful and selective reaction sequences.

-

Palladium-Catalyzed Cross-Coupling: The carbon-halogen bond strength varies significantly (C-Br < C-Cl). In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, oxidative addition occurs preferentially at the weaker C-Br bond. This inherent chemoselectivity allows for the targeted functionalization of the 2-position while leaving the chloro substituents untouched for subsequent modifications.[1]

-

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, the presence of the strongly electron-withdrawing aldehyde group, particularly at the ortho and para positions relative to the halogens, activates the ring for SNAr. This effect is most pronounced for the chlorine atom at the 4-position, which can be displaced by strong nucleophiles under forcing conditions, especially after the aldehyde has been transformed into an even more strongly electron-withdrawing group.

-

Aldehyde Chemistry: The formyl group is a gateway to a vast array of chemical transformations. It readily participates in reactions such as Wittig-type olefinations, reductive aminations, condensations (e.g., Knoevenagel, Henry), and can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the molecular diversity accessible from this starting material.

The interplay of these reactive sites allows for a modular approach to synthesis, as illustrated in the following workflow.

Sources

Application Notes and Protocols: Chemoselective Buchwald-Hartwig C-N Bond Formation with 2-Bromo-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Navigating the Challenges of Di-ortho-substituted Aryl Halides in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The continuous evolution of this methodology, particularly through the development of sophisticated phosphine ligands, has expanded its scope to include previously challenging substrates such as aryl chlorides and sterically hindered arenes.[2]

This application note delves into a particularly demanding transformation: the Buchwald-Hartwig C-N bond-forming reaction with 2-bromo-6-chlorobenzaldehyde. This substrate presents a confluence of challenges that require a carefully orchestrated catalytic system:

-

Chemoselectivity: The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring necessitates a catalyst that can selectively activate the more labile carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. This is crucial for achieving a single, well-defined product.

-

Steric Hindrance: The two ortho-substituents (bromo and chloro) flanking the site of potential coupling create significant steric congestion. This can impede the approach of both the palladium catalyst and the amine coupling partner, thereby slowing down or inhibiting the reaction.

-

Aldehyde Functionality: The presence of an aldehyde group introduces the potential for undesired side reactions, such as condensation with the amine nucleophile or interference with the palladium catalyst.

II. The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

The cycle commences with an active Pd(0) species, which undergoes oxidative addition to the aryl halide. For 2-bromo-6-chlorobenzaldehyde, the catalyst will preferentially react with the weaker C-Br bond. Following amine coordination and deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst.

III. Experimental Protocol: A Representative Method

This protocol provides a robust starting point for the chemoselective Buchwald-Hartwig amination of 2-bromo-6-chlorobenzaldehyde with a generic primary or secondary amine.

A. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-6-chlorobenzaldehyde | ≥97% | Commercially Available | |

| Amine (Primary or Secondary) | ≥98% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Can be sensitive to air and light. |

| Xantphos | ≥98% | Commercially Available | A bulky biaryl phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. Handle under inert atmosphere. |

| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |

| Diethyl ether | Anhydrous | Commercially Available | For workup. |

| Saturated aq. NH₄Cl | For workup. | ||

| Brine | For workup. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | For column chromatography. | ||

| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |

B. Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas (Ar or N₂) supply with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

C. Step-by-Step Procedure

Caption: A typical workflow for the Buchwald-Hartwig amination of 2-bromo-6-chlorobenzaldehyde.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-6-chlorobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Liquids: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

IV. Scientific Rationale and Key Considerations

The success of this challenging transformation hinges on the interplay of the chosen reagents and conditions.

-

Catalyst System (Pd(OAc)₂ and Xantphos):

-

Palladium Source: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

-

The Ligand - Xantphos: The choice of ligand is critical. Xantphos is a wide bite-angle, bulky, and electron-rich bisphosphine ligand. Its steric bulk promotes the formation of the catalytically active monoligated palladium species and facilitates the reductive elimination step, which is often the turnover-limiting step in aminations of sterically hindered substrates. The electron-rich nature of the ligand enhances the rate of oxidative addition. For amination of 6-bromo- and 6-chloropurine nucleosides, a Pd(OAc)₂/Xantphos system proved effective.[3]

-

-

Chemoselectivity (C-Br vs. C-Cl):

-

The oxidative addition of palladium to aryl halides generally follows the reactivity trend: Ar-I > Ar-Br > Ar-Cl. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition. By using a suitable ligand like Xantphos and carefully controlling the temperature, selective activation of the C-Br bond can be achieved.

-

-

Base (Sodium tert-butoxide):

-

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. NaOtBu is a standard choice for this purpose. Its bulkiness prevents it from competing with the amine as a nucleophile.

-

-

Solvent and Temperature:

-

Anhydrous and degassed toluene is a common solvent for Buchwald-Hartwig reactions as it is non-protic and has a suitable boiling point.

-

Elevated temperatures (100-110 °C) are often necessary to overcome the activation energy for the oxidative addition of the sterically hindered and electronically less activated C-Cl bond (though we are targeting the C-Br bond, higher temperatures can be generally beneficial for challenging substrates).

-

V. Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use fresh Pd(OAc)₂ and ensure proper inert gas technique.- Increase the reaction temperature in increments of 10 °C.- Consider using a more active pre-catalyst, such as a palladacycle. |

| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- Reaction temperature too high | - Ensure all reagents and solvents are strictly anhydrous.- Lower the reaction temperature. |

| Low chemoselectivity (reaction at C-Cl bond) | - Reaction temperature too high- Prolonged reaction time | - Decrease the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Aldehyde-amine condensation | - Inherent reactivity of substrates | - This is a potential competing reaction. Purification by column chromatography should separate the desired product from the imine byproduct. |

VI. Conclusion

The chemoselective Buchwald-Hartwig C-N coupling of 2-bromo-6-chlorobenzaldehyde is a challenging yet feasible transformation. By leveraging a well-defined palladium catalyst system featuring a bulky and electron-rich ligand like Xantphos, in conjunction with a strong, non-nucleophilic base and carefully controlled reaction conditions, the selective amination at the C-Br position can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize valuable 2-amino-6-chlorobenzaldehyde derivatives, which can serve as key building blocks in drug discovery and materials science.

VII. References

-

Gudmundsson, K. S., & Johns, B. A. (2006). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 348(14), 1728–1736.

-

LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-dichlorobenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-dichlorobenzaldehyde. It addresses common impurities, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Introduction to the Synthetic Landscape

The synthesis of this compound is not extensively detailed in readily available literature, which can present challenges for researchers. However, based on analogous transformations of substituted aromatics, two primary synthetic routes are most plausible:

-

Route A: Oxidation of 2-Bromo-4,6-dichlorotoluene. This is often the more direct and industrially scalable approach.

-

Route B: Formylation of 1-Bromo-3,5-dichlorobenzene. This route, likely employing a Vilsmeier-Haack or related formylation reaction, offers an alternative pathway.

This guide will dissect both routes, focusing on the common impurities that can arise and how to mitigate them.

Troubleshooting Guide & FAQs

Route A: Oxidation of 2-Bromo-4,6-dichlorotoluene

This route involves the selective oxidation of the methyl group of 2-Bromo-4,6-dichlorotoluene to an aldehyde. A common method for this transformation is the use of a catalyst system, such as cobalt and manganese salts, with an oxygen source or a milder oxidizing agent.

Caption: Workflow for the synthesis of this compound via oxidation.

Question 1: My reaction yields a significant amount of a white solid that is sparingly soluble in my extraction solvent. What is it likely to be?

Answer: This is a classic case of over-oxidation. The white solid is most likely 2-Bromo-4,6-dichlorobenzoic acid .

-

Causality: The benzylic position is activated and susceptible to oxidation.[1] Strong oxidizing agents or prolonged reaction times can easily oxidize the intermediate aldehyde further to the corresponding carboxylic acid.[2]

-

Troubleshooting Actions:

-

Use a Milder Oxidizing Agent: Consider using manganese dioxide (MnO2) or controlling the stoichiometry of hydrogen peroxide carefully.

-

Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant acid formation is observed.

-

Optimize Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the aldehyde.

-

-

Purification Tip: The acidic nature of this impurity allows for its removal through an aqueous wash with a mild base, such as sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous layer and can be separated from the organic layer containing your desired aldehyde.[3]

Question 2: My final product is contaminated with the starting material, 2-Bromo-4,6-dichlorotoluene. How can I improve the conversion?

Answer: Incomplete conversion is a common issue. Here’s how to address it:

-

Causality: Insufficient oxidizing agent, catalyst deactivation, or inadequate reaction time or temperature can lead to unreacted starting material.

-

Troubleshooting Actions:

-

Increase Oxidant Stoichiometry: Incrementally increase the equivalents of the oxidizing agent. Be mindful that this can also increase the risk of over-oxidation.

-

Check Catalyst Activity: Ensure your catalyst is active and not poisoned. For heterogeneous catalysts, ensure adequate mixing.

-

Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of the benzoic acid byproduct.

-

-

Purification Tip: The starting material is less polar than the aldehyde product. They can often be separated by column chromatography on silica gel. Fractional distillation under reduced pressure may also be effective if their boiling points are sufficiently different.

Question 3: I am observing an unknown impurity with a similar retention time to my product in GC analysis. What could it be?

Answer: This could be an isomeric impurity.

-

Causality: The synthesis of your starting material, 2-Bromo-4,6-dichlorotoluene, may not have been completely regioselective. For instance, bromination of 3,5-dichlorotoluene could potentially yield small amounts of other isomers that are then carried through the oxidation step.

-

Troubleshooting Actions:

-

Analyze Starting Material: It is crucial to confirm the purity of your 2-Bromo-4,6-dichlorotoluene before starting the oxidation. Use GC or NMR to check for isomeric impurities.

-

Purify the Starting Material: If isomers are present, purify the starting material by recrystallization or distillation.

-

-

Purification Tip: Separating isomers of the final product can be very challenging. High-performance liquid chromatography (HPLC) or careful recrystallization may be required.

| Common Impurities in Oxidation Route | Typical Analytical Signature | Mitigation & Removal |